molecular formula C15H15FN2O4 B8230529 N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline

Cat. No.: B8230529
M. Wt: 306.29 g/mol
InChI Key: OSIPVUXXSYFELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline (CAS 1026026-68-5) is a chemical compound with the molecular formula C15H15FN2O4 and a molecular weight of 306.29 . This aniline derivative is characterized by its 3,4-dimethoxybenzyl group and a fluoro-nitroaniline core structure. As a building block in organic synthesis, its structure suggests potential utility in the development of more complex molecules, particularly in medicinal and agrochemical research. Compounds based on the 5-fluoro-2-nitroaniline scaffold are known to serve as key precursors in the synthesis of various heterocycles and are used in the production of derivatives like tetrahydrophthalimides, hydantoins, and urazoles, which have documented applications as herbicides . Researchers value this compound for its multifunctional reactivity, where the nitro group can be reduced to an amine for further coupling, the fluorine atom can be displaced in nucleophilic aromatic substitution, and the dimethoxybenzyl moiety can influence the compound's electronic properties and bioavailability. Strictly for research purposes, this product is not for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain stability.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-21-14-6-3-10(7-15(14)22-2)9-17-12-8-11(16)4-5-13(12)18(19)20/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPVUXXSYFELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Amination and Sequential Functionalization

This method begins with 2,4-difluoronitrobenzene, exploiting nucleophilic aromatic substitution to introduce the amino group, followed by protection with a 3,4-dimethoxybenzyl group.

Synthesis of 5-Fluoro-2-nitroaniline

2,4-Difluoronitrobenzene reacts with ammonia (NH₃) in a polar aprotic solvent like dimethylformamide (DMF) at 35–40°C. The fluorine at position 4 is replaced by an amine, yielding 5-fluoro-2-nitroaniline.

Reaction conditions :

  • Molar ratio : NH₃ : 2,4-difluoronitrobenzene = 2.1–2.5 : 1

  • Temperature : 35–40°C

  • Yield : ~85% after crystallization at 5–10°C

The reaction’s selectivity arises from the nitro group’s meta-directing effect, favoring substitution at position 4.

Protection of the Amine Group

The free amine of 5-fluoro-2-nitroaniline is protected using 3,4-dimethoxybenzyl chloride under basic conditions:

5-Fluoro-2-nitroaniline+3,4-Dimethoxybenzyl chlorideK2CO3,DMFThis compound\text{5-Fluoro-2-nitroaniline} + \text{3,4-Dimethoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Optimized parameters :

  • Base : Potassium carbonate (2.2 equiv)

  • Solvent : DMF at 80°C for 12 hours

  • Yield : 78–82%

The dimethoxybenzyl group enhances solubility in organic media and prevents undesired side reactions during subsequent synthetic steps.

Method 2: Nitration Followed by Fluorination and Protection

This alternative approach starts with 2-nitroaniline, introduces fluorine via a Balz-Schiemann reaction, and then protects the amine.

Diazotization and Fluorination

2-Nitroaniline is converted to its diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Treatment with tetrafluoroboric acid (HBF₄) induces fluorination at position 5:

2-NitroanilineNaNO2,HClDiazonium saltHBF45-Fluoro-2-nitroaniline\text{2-Nitroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{HBF}4} \text{5-Fluoro-2-nitroaniline}

Key considerations :

  • Temperature control : ≤5°C to prevent diazonium decomposition

  • Yield : ~70% due to competing side reactions

Protection with 3,4-Dimethoxybenzyl Chloride

Identical to Method 1, the amine is protected using 3,4-dimethoxybenzyl chloride under basic conditions.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Starting material2,4-Difluoronitrobenzene2-Nitroaniline
Fluorination stepNot requiredBalz-Schiemann reaction
Total steps23
Overall yield68–70%55–60%
ScalabilityHighModerate

Method 1 is preferred industrially due to fewer steps and higher yields, whereas Method 2 offers flexibility for late-stage fluorination.

Mechanistic Insights

Role of Protecting Groups

The 3,4-dimethoxybenzyl group serves dual purposes:

  • Steric protection : Shields the amine from electrophilic attack during nitration or fluorination.

  • Electronic modulation : The electron-rich methoxy groups stabilize intermediates via resonance.

Nitration Selectivity

In Method 1, the nitro group’s meta-directing effect ensures precise amination at position 4 of 2,4-difluoronitrobenzene. Subsequent nitration is unnecessary, simplifying the pathway.

Industrial Considerations

Solvent and Waste Management

  • DMF recovery : Distillation reduces environmental impact.

  • Byproducts : HCl from the protection step is neutralized with NaOH, generating NaCl.

Process Intensification

Continuous-flow reactors improve heat transfer during exothermic steps like diazotization, enhancing safety and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Potassium tert-butoxide, sodium methoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-fluoro-2-aminoaniline derivatives.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Oxidized products at the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline has been explored for its potential anticancer properties. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate promising growth inhibition percentages against cancer types such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of topoisomerase II, a crucial enzyme in DNA replication and cell division. Compounds acting as topoisomerase II poisons can induce DNA damage leading to apoptosis in cancer cells .

Synthesis and Chemical Reactions

Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions including nucleophilic substitutions and coupling reactions. For instance, palladium-catalyzed cross-coupling reactions have been effectively employed to form C–N bonds, facilitating the synthesis of aniline derivatives .

Table 1: Summary of Synthesis Methods

MethodDescription
Nucleophilic SubstitutionInvolves the substitution of a leaving group with a nucleophile.
Palladium-Catalyzed CouplingUtilizes palladium catalysts to form C–N bonds between aryl halides and amines.
Aromatic Nucleophilic SubstitutionInvolves the substitution of an electron-withdrawing group on an aromatic ring.

Material Science Applications

Polymer Chemistry
this compound may serve as a building block for the development of novel polymers with tailored properties. Its unique functional groups can enhance the physical and chemical properties of polymer matrices, making them suitable for advanced applications such as drug delivery systems .

Case Study: Polymer Development
In one study, polymers synthesized from derivatives of nitroanilines exhibited improved solubility and stability in biological environments, indicating their potential for biomedical applications .

Biological Evaluation

Metabolic Stability
The metabolic stability of this compound has been assessed using liver microsomes. Compounds with structural similarities have shown half-lives greater than 120 minutes in plasma, suggesting favorable pharmacokinetic profiles .

Solubility Studies
Solubility is a critical factor in drug design; compounds similar to this compound have demonstrated excellent solubility in neutral buffers (pH 7.4), which is essential for effective drug formulation .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s reactivity and stability are influenced by its substituents:

  • Methoxy groups (3,4-dimethoxybenzyl): Electron-donating groups that enhance solubility in polar solvents (e.g., ethanol) and may stabilize intermediates during synthesis .
  • Nitro group (2-position) : A strong electron-withdrawing group that activates the ring for nucleophilic substitution or reduction reactions.

Key comparisons with analogs :

Compound Name Substituents Electronic Profile Applications
N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline 3,4-OCH3, 5-F, 2-NO2 Balanced donor/acceptor Intermediate for diamines
3,4-Difluoro-6-nitroaniline 3,4-F, 6-NO2 Strongly electron-withdrawing Agrochemical precursors
5-Fluoro-2-nitroaniline 5-F, 2-NO2 Moderate electron withdrawal Antibacterial agent synthesis

Physicochemical Properties

Property This compound 3,4-Difluoro-6-nitroaniline 5-Fluoro-2-nitroaniline
Molecular Weight (g/mol) ~332.3 (calculated) 190.1 172.1
Solubility Moderate in ethanol Low in polar solvents Moderate in DMSO
Melting Point Not reported 85–87°C 120–122°C

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. For example:

Nitration and Fluorination : Introduce the nitro group at the 2-position and fluorine at the 5-position via electrophilic aromatic substitution (EAS), using HNO₃/H₂SO₄ for nitration and HF-pyridine for fluorination.

Benzylation : Attach the 3,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination, using catalysts like Pd/C or NaBH₃CN .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts from incomplete substitution. HPLC (C18 column, methanol/water) can validate purity >98% .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by fluorine coupling). ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm) .
  • IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.12) .

Advanced Research Questions

Q. How can computational methods resolve conflicting data on regioselectivity during synthesis?

  • Methodological Answer :

  • DFT Calculations : Compare activation energies of competing reaction pathways (e.g., nitration at 2- vs. 4-position). Basis sets like B3LYP/6-311+G(d,p) predict thermodynamic control .
  • Molecular Docking : For biologically targeted derivatives, simulate interactions with enzymes (e.g., cytochrome P450) to rationalize unexpected byproducts .

Q. What strategies mitigate challenges in isolating air-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Schlenk Techniques : Use inert gas (N₂/Ar) to handle intermediates like nitroso derivatives.
  • Low-Temperature Storage : Store intermediates at -20°C in amber vials with molecular sieves to prevent hydrolysis (critical for methoxybenzyl groups) .

Q. How do steric and electronic effects of the 3,4-dimethoxybenzyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify %Vbur values. High steric bulk (~35%Vbur) may hinder Buchwald-Hartwig amination.
  • Electronic Profiling : Hammett constants (σ⁺ for methoxy: -0.78) predict electron-donating effects, stabilizing transition states in SNAr reactions .

Data Analysis & Contradictions

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) that may confound results .

Q. What experimental controls are critical when studying nitro group reduction in catalytic hydrogenation?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Raney Ni, and PtO₂ under H₂ (1–3 atm) to optimize selectivity.
  • Byproduct Trapping : Add scavengers (e.g., ethylenediamine) to suppress over-reduction to amine derivatives .

Structural & Functional Insights

Q. How does fluorine substitution at the 5-position alter π-stacking interactions in crystal packing?

  • Methodological Answer :

  • X-ray Crystallography : Compare with non-fluorinated analogs. Fluorine’s electronegativity enhances dipole-dipole interactions, often reducing unit cell symmetry (e.g., monoclinic → triclinic) .

Q. Can the nitro group serve as a directing group for further functionalization?

  • Methodological Answer :

  • Directed Ortho-Metalation (DoM) : Use LDA/TMP to deprotonate ortho to nitro, enabling carboxylation or halogenation.
  • Photoredox Catalysis : Leverage nitro as an electron-withdrawing group in C–H activation (e.g., Ir(ppy)₃ catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.